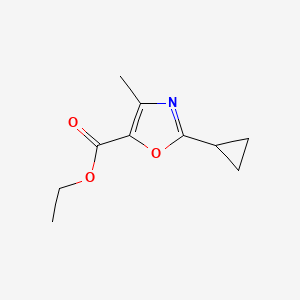

Ethyl 2-cyclopropyl-4-methyl-1,3-oxazole-5-carboxylate

Description

Properties

IUPAC Name |

ethyl 2-cyclopropyl-4-methyl-1,3-oxazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3/c1-3-13-10(12)8-6(2)11-9(14-8)7-4-5-7/h7H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZWUXQYTUXMXPT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=C(O1)C2CC2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization to Form the Oxazole Ring

- The oxazole ring is formed by cyclization of α-acylaminoketones or related precursors under acidic or basic conditions.

- A representative method involves reacting an appropriate amino acid derivative or an α-haloketone with ethyl isocyanoacetate to induce ring closure at elevated temperatures (e.g., 60–100 °C) in an aprotic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).

- Catalysts such as Lewis acids (e.g., BF3·Et2O) or copper(II) acetate have been employed to facilitate regioselective oxazole formation.

Esterification to Form Ethyl Carboxylate

- The carboxylate ester is introduced by reacting the carboxylic acid intermediate with ethanol under acidic conditions or by using ethyl isocyanoacetate as a building block in the cyclization step.

- Esterification can be catalyzed by acid catalysts or occur via direct condensation in the presence of coupling agents.

- The ethyl ester group is essential for the final compound's biological activity and physicochemical properties.

Representative Synthetic Route (Based on Literature)

| Step | Reactants/Intermediates | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | 3-bromo-N-cyclopropyl-2-methyl-aniline | NaH in dry DMF, 100 °C, 1 h | Quantitative | Formation of cyclopropyl-substituted aniline |

| 2 | 3-bromo-N-cyclopropyl-2-methyl-aniline + oxalyl chloride | Reflux in Et2O, 18 h | 21 | Formation of indoline-2,3-dione intermediate |

| 3 | Indoline intermediate + NaOH + H2O2 | 0 °C to RT, 2 h | 99 | Oxidative transformation to benzoic acid derivative |

| 4 | Benzoic acid derivative + ethyl isocyanoacetate + Et3N | THF, 60 °C, overnight | 52 | Cyclization to ethyl 5-[4-bromo-2-(cyclopropylamino)-3-methyl-phenyl]oxazole-4-carboxylate |

| 5 | Final purification | Flash chromatography | — | Purification to obtain this compound |

Reaction Mechanisms and Key Considerations

- Cyclization Mechanism: The nucleophilic attack of the amino group on the activated carbonyl or isocyanoacetate leads to ring closure forming the oxazole heterocycle.

- Substituent Effects: The presence of cyclopropyl and methyl groups influences the regioselectivity and stability of intermediates.

- Reaction Environment: Anhydrous and inert atmosphere conditions (e.g., nitrogen) are often necessary to prevent side reactions.

- Purification: Multiple extraction and chromatography steps are required to remove by-products and unreacted starting materials.

Summary Table of Key Reagents and Conditions

| Step | Reagents/Conditions | Purpose |

|---|---|---|

| Amination | Cyclopropylamine, NaH, dry DMF, 100 °C | Introduce cyclopropylamine group |

| Oxalyl chloride treatment | Oxalyl chloride, Et2O, reflux | Formation of reactive intermediate |

| Oxidation | NaOH, H2O2, 0 °C to RT | Conversion to carboxylic acid |

| Cyclization + Esterification | Ethyl isocyanoacetate, Et3N, THF, 60 °C | Formation of oxazole ring and ethyl ester |

| Purification | Flash chromatography, solvent extraction | Isolation of pure product |

Research Findings and Optimization

- Yields vary depending on reaction conditions; for example, the cyclization step typically achieves around 50% yield, while oxidation steps can reach near quantitative yields.

- Temperature control is critical to avoid decomposition or side reactions.

- Use of dry solvents and inert atmosphere improves reproducibility and purity.

- Flash chromatography with petroleum ether/ethyl acetate mixtures is effective for purification.

- Analytical techniques such as LC-MS are used to monitor reaction progress and confirm product identity.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Palladium on carbon, lithium aluminum hydride.

Substitution: Various nucleophiles like amines, alcohols, or thiols.

Major Products:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted oxazole derivatives.

Scientific Research Applications

Chemistry:

Intermediate in Organic Synthesis: Used as a building block for the synthesis of more complex molecules.

Biology and Medicine:

Industry:

Mechanism of Action

The mechanism by which ethyl 2-cyclopropyl-4-methyl-1,3-oxazole-5-carboxylate exerts its effects involves interactions with molecular targets such as enzymes or receptors. The oxazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for binding to biological targets . The cyclopropyl and methyl groups can influence the compound’s lipophilicity and membrane permeability, affecting its bioavailability and activity .

Comparison with Similar Compounds

Research Findings and Industrial Relevance

- Catalysis : Ethyl 4-methyl-1,3-oxazole-5-carboxylate demonstrates efficacy in Pd-catalyzed reactions, suggesting the target compound's cyclopropyl group could modulate catalytic activity or substrate specificity .

- Material Science : Oxazole esters are explored as ligands in vanadium catalysts for ethylene polymerization, with substituents fine-tuning metal coordination .

Biological Activity

Ethyl 2-cyclopropyl-4-methyl-1,3-oxazole-5-carboxylate is a compound of considerable interest due to its diverse biological activities. This article delves into its biochemical properties, mechanisms of action, and potential therapeutic applications, supported by empirical data and case studies.

This compound interacts with various enzymes and proteins, significantly influencing their activity. Notably, it has been shown to interact with cytochrome P450 enzymes, which are essential for the metabolism of numerous drugs and endogenous compounds. This interaction suggests a potential role in drug metabolism and pharmacokinetics.

Cellular Effects

The compound exhibits various cellular effects, including modulation of cell signaling pathways involved in inflammation and apoptosis. Studies indicate that it may possess anti-inflammatory and antioxidant properties, particularly at lower dosages.

Molecular Mechanism

The molecular mechanism involves binding to specific biomolecules, such as enzymes and receptors, thereby altering their activity. The oxazole ring structure enhances binding affinity and specificity towards these targets, while the cyclopropyl group may further stabilize these interactions.

Metabolic Pathways

This compound is primarily metabolized by cytochrome P450 enzymes into various metabolites, which may also exhibit biological activity.

Biological Activity Data

The following table summarizes the biological activities observed in various studies:

Case Study 1: Anti-inflammatory Effects

A study demonstrated that this compound significantly reduced levels of inflammatory cytokines in vitro. The compound was tested on macrophage cell lines treated with lipopolysaccharides (LPS), showing a marked decrease in TNF-alpha production.

Case Study 2: Antimicrobial Activity

In another investigation focusing on antimicrobial properties, the compound exhibited significant activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative bacteria (e.g., Escherichia coli). Minimum inhibitory concentration (MIC) values ranged from 25 to 30 µg/mL for bacterial strains .

Case Study 3: Anticancer Properties

Research on cancer cell lines revealed that this compound induced apoptosis through the activation of caspase pathways. The study highlighted its potential as an anticancer agent by demonstrating a dose-dependent increase in apoptotic markers .

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for introducing the cyclopropyl group into the oxazole ring system of Ethyl 2-cyclopropyl-4-methyl-1,3-oxazole-5-carboxylate?

- Answer : Cyclopropane incorporation often employs [2+1] cycloaddition strategies. For example, reaction of α,β-unsaturated carbonyl precursors with dihaloalkanes (e.g., CH₂I₂) under strong base conditions (e.g., NaH) generates the cyclopropyl moiety. Regioselectivity is controlled by steric hindrance and electronic effects during ring closure. Intermediate characterization via TLC (e.g., 5:2 hexanes/EtOAc) and ¹H NMR (e.g., cyclopropyl proton splitting patterns at δ 1.2–2.0 ppm) ensures correct substituent placement .

Q. Which spectroscopic techniques are critical for confirming the structure of this compound, and what diagnostic signals should researchers prioritize?

- Answer : Key techniques include:

- ¹H/¹³C NMR : The oxazole C5 proton appears as a singlet (δ 7.4–8.0 ppm). The cyclopropyl group shows characteristic coupling (e.g., ABX splitting for geminal protons). The ester carbonyl resonates at ~170 ppm in ¹³C NMR .

- IR Spectroscopy : Ester C=O stretch (~1740 cm⁻¹) and oxazole C=N absorption (~1650 cm⁻¹) confirm functional groups.

- X-ray crystallography : Programs like SHELXL refine bond lengths/angles, with R1 < 0.05 indicating high accuracy .

Advanced Research Questions

Q. How can computational modeling predict the conformational stability of the cyclopropane ring in different solvent environments?

- Answer : Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level calculates strain energy (~27 kcal/mol for cyclopropane). Solvent effects (e.g., polar protic vs. aprotic) are modeled using the Polarizable Continuum Model (PCM). Fukui indices identify electrophilic/nucleophilic sites, predicting ring-opening reactivity. Experimental validation via kinetic NMR studies (e.g., monitoring degradation in D₂O/HCl) aligns computed activation energies (ΔG‡) with observed rates .

Q. What strategies resolve discrepancies between X-ray-derived bond lengths and solution-phase NMR data for the oxazole ring?

- Answer :

- Variable-temperature NMR : Assesses dynamic effects (e.g., ring puckering) in solution.

- Molecular Dynamics (MD) simulations : AMBER forcefields model solvent interactions, explaining deviations from solid-state geometries.

- Cremer-Pople puckering parameters : Quantify nonplanarity (e.g., amplitude ) from crystallographic data, comparing with DFT-optimized structures .

Q. How can researchers optimize crystallization conditions for high-resolution structural analysis, particularly with twinned crystals?

- Answer :

- Solvent screening : Use vapor diffusion (e.g., EtOAc/hexanes) or additive-assisted methods (e.g., ionic liquids).

- Data collection : Low-temperature (100 K) datasets minimize thermal motion artifacts.

- SHELXL refinement : Apply TWIN/BASF commands to model twinning. Validate with R1/wR2 (< 0.1) and residual density maps (< 0.5 eÅ⁻³) .

Methodological Considerations

- Data Contradiction Analysis : Compare computational (DFT) and experimental (X-ray/NMR) data using statistical tools (e.g., χ² tests). For example, mismatched dihedral angles may indicate solvent-induced conformational flexibility.

- Synthetic Challenges : Side reactions (e.g., ester hydrolysis) are mitigated by anhydrous conditions and Boc-protection of intermediates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.